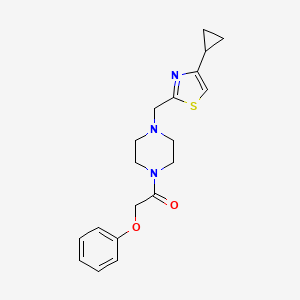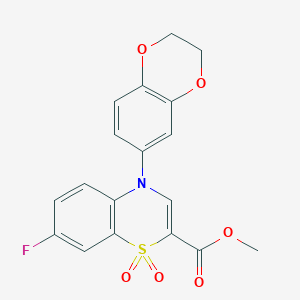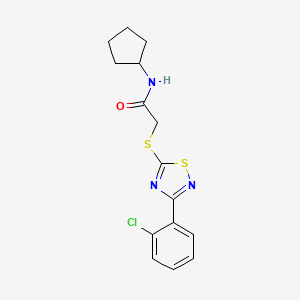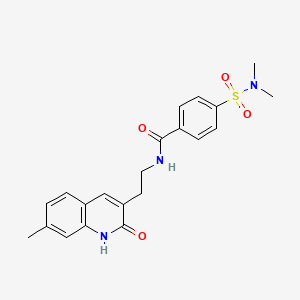
1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of kinase inhibitors and specifically targets the protein tyrosine kinase (PTK) called Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the survival and proliferation of cancer cells, making it an attractive therapeutic target.
Wissenschaftliche Forschungsanwendungen
Lead Compound Optimization
1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone, due to its structural complexity and potential biological activity, may serve as a lead compound in medicinal chemistry for the development of new therapeutic agents. The optimization of such compounds involves modifying their chemical structure to improve efficacy, reduce toxicity, and enhance pharmacokinetic properties. For example, Abate et al. (2011) explored analogues of σ receptor ligand PB28, focusing on reducing lipophilicity to improve potential therapeutic and diagnostic applications in oncology (Abate et al., 2011).
Structural Analysis and Drug Design
The detailed structural analysis of compounds similar to this compound contributes significantly to drug design by elucidating the molecular framework that governs biological activity. For instance, Petrus et al. (2012) investigated the crystal structure of fluphenazine dihydrochloride dimethanol solvate, providing insights into the molecular interactions and stability that could influence the design of new drugs (Petrus et al., 2012).
Pharmacological Activity Exploration
Research into compounds structurally related to this compound often aims to explore their pharmacological activities. For example, studies on new substituted piperazines as ligands for melanocortin receptors by Mutulis et al. (2004) showcase the potential for developing compounds with selective receptor affinity, which can lead to new treatments for conditions like obesity and type 2 diabetes (Mutulis et al., 2004).
Antifungal and Antimicrobial Applications
The synthesis and characterization of novel compounds, including potential antifungal agents like those described by Volkova et al. (2020), highlight the ongoing search for new treatments against infectious diseases. The study presents a new potential antifungal compound, illustrating the importance of continuous chemical synthesis and evaluation for expanding the arsenal against microbial resistance (Volkova et al., 2020).
Antiviral and Antitumor Potential
Research into the antiviral and antitumor potential of compounds with similar structures to this compound is crucial for the development of new therapeutic options. Studies on the synthesis and evaluation of new urea and thiourea derivatives of piperazine doped with febuxostat by Reddy et al. (2013) for their anti-TMV and antimicrobial activities exemplify the multifaceted approach to discovering compounds with diverse biological activities (Reddy et al., 2013).
Eigenschaften
IUPAC Name |
1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c23-19(13-24-16-4-2-1-3-5-16)22-10-8-21(9-11-22)12-18-20-17(14-25-18)15-6-7-15/h1-5,14-15H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTROWVSIVGNFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(furan-2-yl)-1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2746933.png)
![3-(4-Chlorophenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2746937.png)

![3-(3-methoxyphenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2746943.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B2746944.png)
![Dimethyl 5-{[{[amino(imino)methyl]amino}-(imino)methyl]amino}isophthalate](/img/structure/B2746945.png)
![NCGC00385212-01_C52H82O21_Hexopyranose, 1-O-[[10-[[O--6-deoxyhexopyranosyl-(1->4)-O-[pentopyranosyl-(1->3)]hexopyranosyl]oxy]-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-octadecahydro-6a,6b,9,9,12a-pentamethyl-2-methylene-4a(2H)-picenyl]carbonyl]-](/img/structure/B2746946.png)




![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2746954.png)
![4-[(4-Methylpyrazol-1-yl)methyl]-1-prop-2-ynylpiperidine](/img/structure/B2746955.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2746956.png)